molecular formula C18H13NO4S B2477201 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid CAS No. 861209-67-8

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Cat. No. B2477201
CAS RN: 861209-67-8
M. Wt: 339.37
InChI Key: IAQPAVNNMOSSAZ-UHFFFAOYSA-N
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Description

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid (CTPA) is a novel compound derived from the carboxylation of 4-phenyl-1,3-thiazol-2-ylbenzoic acid (PTBA). It is a highly promising compound due to its unique properties, which make it useful in a variety of scientific research applications. CTPA is a versatile compound that can be used for synthesis, as a catalyst, as a drug, or as a therapeutic agent.

Scientific Research Applications

Pharmaceutical Development

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid is often explored in pharmaceutical research for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as inflammation, bacterial infections, and even cancer .

Biochemical Assays

This compound is used in biochemical assays to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it valuable in understanding enzyme kinetics and mechanisms. This application is crucial for developing enzyme inhibitors that can serve as drugs or biochemical tools .

Material Science

In material science, 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid is utilized in the synthesis of novel polymers and materials. Its thiazole ring and carboxylic acid groups provide sites for polymerization and cross-linking, leading to materials with unique mechanical and chemical properties. These materials can be used in coatings, adhesives, and nanocomposites .

Coordination Chemistry

The compound’s ability to act as a ligand in coordination chemistry is another significant application. It can form complexes with various metal ions, which are studied for their catalytic, magnetic, and electronic properties. These metal-organic frameworks (MOFs) have potential applications in catalysis, gas storage, and separation technologies.

properties

IUPAC Name

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQPAVNNMOSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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